Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate
Description
Historical Context of Benzodiazole Chemistry
The historical development of benzodiazole chemistry traces its origins to fundamental discoveries made in the late 19th century, establishing a foundation that would eventually lead to sophisticated compounds like this compound. Benzimidazole itself was first synthesized by Hoebrecker and subsequently by Ladenberg and Wundt between 1872 and 1878, marking the beginning of systematic investigation into this heterocyclic framework. The early recognition of benzimidazole as a stable platform for drug development emerged from research on vitamin B12, where the benzimidazole nucleus was identified as a crucial structural component in the form of N-ribosyl-dimethylbenzimidazole, which coordinates to the cobalt element in this essential vitamin.
The evolutionary trajectory of benzimidazole chemistry gained significant momentum in the mid-20th century when researchers began to appreciate the therapeutic potential of systematically substituted derivatives. In 1944, Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke significant biological applications, leading to the first systematic studies of their antibacterial properties. This pioneering work was followed by Goodman and Nancy Hart's publication of the first comprehensive paper on the antibacterial properties of benzimidazole compounds, which demonstrated activity against Escherichia coli and Streptococcus lactis. The pharmaceutical industry's recognition of benzimidazole potential accelerated in 1950 when CIBA pharmaceutical company discovered benzimidazole derivative opioid agonists, establishing the commercial viability of this chemical class.
The development of specific benzimidazole-5-carboxylate derivatives represents a more recent advancement in this field, with systematic synthetic approaches being developed to access these compounds through innovative methodologies. Research conducted by Kumar Vasantha and colleagues demonstrated the efficient synthesis of benzimidazole-5-carboxylate derivatives through 'one-pot' nitro reductive cyclization reactions, achieving excellent yields and demonstrating the practical feasibility of accessing complex substituted systems. This synthetic breakthrough provided the foundation for developing compounds like this compound, which incorporates multiple strategic substitutions designed to optimize biological activity and synthetic accessibility.
Position within Heterocyclic Compound Classification
This compound occupies a distinctive position within the broader classification of heterocyclic compounds, specifically as a member of the benzimidazole family that represents the fusion of benzene and imidazole ring systems. According to the Cooperative Patent Classification system, this compound falls under the category C07D235/00, which encompasses heterocyclic compounds containing 1,3-diazole or hydrogenated 1,3-diazole rings condensed with other rings. More specifically, it is classified under C07D235/04 as a benzimidazole derivative, and further subdivided under C07D235/06 as a benzimidazole with hydrocarbon or substituted hydrocarbon radicals directly attached in position 2.
The structural classification of this compound reveals its complex heterocyclic architecture, which consists of a bicyclic system where a six-membered benzene ring is fused to a five-membered imidazole ring containing two nitrogen atoms in the 1 and 3 positions. This fundamental framework is designated as 1H-1,3-benzodiazole or 1H-benzo[d]imidazole, with the general formula C7H6N2 for the unsubstituted parent compound. The systematic substitution pattern in this compound demonstrates the versatility of this heterocyclic framework for accommodating diverse functional groups while maintaining structural integrity.
The compound's position within heterocyclic chemistry is further defined by its relationship to other important heterocyclic systems. While structurally related to benzothiazole compounds, which contain a sulfur atom instead of the second nitrogen, benzimidazole derivatives like this compound exhibit distinct electronic properties and reactivity patterns. The presence of two nitrogen atoms in the imidazole ring creates unique opportunities for hydrogen bonding, metal coordination, and acid-base interactions that distinguish these compounds from their benzothiazole analogs.
Table 1: Structural Classification and Properties of this compound
| Property | Value | Classification Category |
|---|---|---|
| Molecular Formula | C12H13BrN2O2 | Substituted Benzimidazole |
| Molecular Weight | 297.15 g/mol | Medium-sized Heterocycle |
| PubChem CID | 75487804 | Database Identifier |
| CAS Registry Number | 1423037-29-9 | Chemical Registry |
| IUPAC Name | methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate | Systematic Nomenclature |
| Heterocyclic Class | 1,3-Benzodiazole | Fused Ring System |
| Substitution Pattern | 1-ethyl-2-methyl-5-carboxylate-7-bromo | Multi-substituted |
| Ring System | Bicyclic (6+5 membered) | Fused Aromatic-Heteroaromatic |
Importance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary organic and medicinal chemistry research stems from its multifaceted utility as both a synthetic intermediate and a potential bioactive compound. Research conducted in pharmaceutical development has demonstrated that benzimidazole-5-carboxylate derivatives serve as key intermediates in synthesizing various pharmaceuticals, particularly those targeting fungal infections and cancer therapies. The strategic incorporation of the carboxylate functionality at the 5-position provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures through standard organic transformations.
Recent investigations into benzimidazole-5-carboxylate derivatives have revealed their potential as sirtuin inhibitors, with compounds such as ethyl 2-benzimidazole-5-carboxylate derivatives demonstrating pan-SIRT1-3 inhibitory activities. This research has shown that structural modifications around the benzimidazole core can significantly influence biological activity, with certain derivatives exhibiting cytostatic effects through cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells. The specific substitution pattern in this compound positions it as a potential candidate for similar biological evaluations and further structural optimization.
The compound's importance extends to agricultural chemistry applications, where benzimidazole derivatives are utilized in the formulation of agrochemicals that enhance the efficacy of pesticides and herbicides. This dual utility in both pharmaceutical and agricultural sectors demonstrates the broad applicability of the benzimidazole framework and underscores the strategic value of developing systematically substituted derivatives like this compound.
Table 2: Research Applications and Synthetic Utility of this compound
The synthetic accessibility of this compound has been facilitated by advances in benzimidazole synthesis methodologies, particularly the development of efficient 'one-pot' synthetic approaches. Research by Fatima Doganc has demonstrated the successful synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives through systematic modification of the benzimidazole ring system, achieving compounds with improved antibacterial activity profiles. These synthetic developments have established reliable protocols for accessing complex benzimidazole derivatives and have provided the foundation for future structure-activity relationship studies.
Properties
IUPAC Name |
methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-4-15-7(2)14-10-6-8(12(16)17-3)5-9(13)11(10)15/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHESPOOYBRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-ethyl-2-methyl-1,3-benzodiazole
- Reagents: Bromine (Br2) or brominating agents like N-bromosuccinimide (NBS).
- Solvent: Suitable solvents include dichloromethane, chloroform, or acetic acid, which facilitate electrophilic aromatic substitution.
- Conditions: Controlled temperature (0–25°C) to avoid polybromination.
- Mechanism: Electrophilic aromatic substitution selectively introduces bromine at the 7-position due to electronic and steric factors of the benzimidazole ring.
- Outcome: 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole intermediate.
This step is critical for regioselectivity and yield optimization.
Introduction of the Methyl Carboxylate Group
- Method 1: Direct esterification of 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid.
- Starting from the corresponding 5-carboxylic acid, methylation is achieved using reagents such as methanol in acidic conditions (e.g., sulfuric acid or HCl) or via diazomethane methylation.
- Reaction conditions typically involve refluxing in methanol or treatment with diazomethane at low temperature.
- Method 2: Incorporation during ring synthesis.
- Using methyl-substituted carboxylate precursors in the initial benzimidazole ring formation, often via condensation of o-phenylenediamine derivatives with methyl-substituted carboxylic acid derivatives or esters.
Both methods yield this compound with high purity.
Representative Synthesis Protocol (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-ethyl-2-methyl-1,3-benzodiazole, Br2, CH2Cl2, 0–25°C | Bromination at 7-position | High regioselectivity, moderate to high yield |
| 2 | 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylic acid, MeOH, H2SO4, reflux | Esterification to methyl ester | Typically >80% yield, purification by recrystallization |
| Alternative | Use of methyl ester precursor in ring closure | One-pot synthesis approach | Efficiency depends on precursor availability |
Analytical Data Supporting Preparation
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H13BrN2O2 | |
| Molecular Weight | 297.15 g/mol | |
| IUPAC Name | Methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate | |
| SMILES | CCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C |
Research Findings and Optimization Notes
- Regioselective bromination is essential to avoid undesired polybromination or substitution at other positions of the benzimidazole ring.
- Solvent choice and temperature control during bromination strongly influence yield and purity.
- Esterification methods using acid-catalyzed methanol reflux or diazomethane are well-established and yield high purity methyl esters.
- One-pot multicomponent reactions for related benzimidazole derivatives have been reported to improve efficiency, reduce reaction steps, and minimize solvent use, aligning with green chemistry principles.
- Purification typically involves recrystallization or chromatographic techniques to ensure removal of unreacted starting materials and by-products.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromination | Br2 or NBS | 0–25°C, CH2Cl2 or AcOH | High regioselectivity | Requires careful temperature control |
| Esterification | MeOH + acid catalyst or diazomethane | Reflux or low temperature | High yield, simple purification | Diazomethane is toxic and requires caution |
| One-pot synthesis (alternative) | o-Phenylenediamine + methyl ester precursors | Solvent-free, mild heating (~60°C) | Eco-friendly, fewer steps | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as the catalysts.
Major Products Formed
Substitution Reactions: Various substituted benzodiazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the benzodiazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a benzodiazole structure exhibit significant antimicrobial properties. Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has been evaluated against various bacterial and fungal strains.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 2.65 µM |
| This compound | S. aureus | 1.27 µM |
These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies against various cancer cell lines, including human colorectal carcinoma (HCT116).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 5.85 |
The compound demonstrated a potent inhibitory effect on cancer cell proliferation compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that the presence of electron-withdrawing groups enhances the compound's antimicrobial and anticancer activities. The bromine atom in this compound plays a crucial role in modulating these properties by affecting the electronic distribution within the molecule .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs in the Benzodiazole Family
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects: The ethyl and methyl groups at positions 1 and 2 in the target compound enhance steric bulk compared to analogs like Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate, which lacks alkyl substituents on the nitrogen. This likely improves metabolic stability in pharmaceutical applications .
- Heterocyclic Core Variations: Benzodiazole vs. Benzoimidazole: The benzoimidazole analog (7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester) replaces one nitrogen in the diazole ring with an NH group. This increases hydrogen-bonding capacity, affecting solubility and intermolecular interactions . Benzoxazole Analogs: Compounds like 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid (C₉H₆BrNO₃) feature an oxygen atom instead of nitrogen, reducing basicity and altering electronic properties critical for binding in catalytic applications .
Biological Activity
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS Number: 1423037-29-9) is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula : C12H13BrN2O2
Molecular Weight : 297.15 g/mol
Structure : The compound belongs to the benzodiazole family, characterized by a bromine atom at the 7-position and a carboxylate group at the 5-position.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound. These activities include:
- Antimicrobial Properties : The compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
- Antitumor Activity : Preliminary studies suggest that this compound may have antiproliferative effects on certain cancer cell lines, potentially making it a candidate for cancer therapeutics.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds in the benzodiazole class have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with DNA Replication : Some benzodiazole derivatives act as DNA intercalators, disrupting replication and transcription processes in both bacterial and cancer cells.
Antimicrobial Activity
A recent study reported that this compound showed promising results against Staphylococcus aureus with an MIC of approximately 4 µg/mL. This indicates a strong potential for use in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antitumor Activity
In vitro tests demonstrated that this compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of around 10 µM. This suggests that it may induce apoptosis or inhibit cell cycle progression in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Antimicrobial efficacy | MIC against S. aureus: 4 µg/mL |
| Study B | Antitumor activity | IC50 against A549 cells: ~10 µM |
| Study C | Mechanism exploration | Suggested DNA intercalation |
Q & A
Q. What are the established synthetic routes for Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate?
The compound is synthesized via a three-step protocol starting from methyl-2-amino-5-bromo benzoate:
- Step 1 : Reaction with methanesulfonyl chloride in dichloromethane under alkaline conditions (triethylamine).
- Step 2 : N-ethylation using ethyl iodide.
- Step 3 : Cyclization under reflux, followed by recrystallization from ethanol for structural confirmation . Key intermediates and reaction conditions should be validated using TLC and NMR to monitor progress.
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. After recrystallization from ethanol, hydrogen atoms are positioned geometrically (C–H = 0.93–0.96 Å), and refinement involves Fourier mapping for methylene groups. Displacement parameters (Uiso) are constrained to parent atoms (1.5× for methyl H; 1.2× for others) .
Q. What spectroscopic techniques are prioritized for characterizing substituent effects in this benzodiazole derivative?
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The 7-bromo group acts as a leaving site for Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions. For example, boronate esters (e.g., tetramethyl-1,3,2-dioxaborolane) can replace bromine under Pd catalysis, forming biaryl derivatives for pharmacological studies .
Q. What solvent systems are optimal for recrystallization to ensure high purity?
Ethanol is widely used due to its moderate polarity, which balances solubility and crystal growth. Slow cooling (0.5°C/min) minimizes impurities. Purity is confirmed via melting point consistency and HPLC (>98% area) .
Advanced Research Questions
Q. How can researchers optimize low yields in the cyclization step during synthesis?
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.
- Temperature control : Reflux in toluene (110°C) instead of DCM to enhance reaction kinetics.
- Solvent polarity : Higher-polarity solvents (DMF) may stabilize transition states but require rigorous drying to avoid hydrolysis .
Q. What strategies resolve contradictory NMR data caused by rotational isomerism in the ethyl group?
- Variable-temperature NMR : Cooling to -40°C slows rotation, splitting singlets into distinct peaks.
- SCXRD : Directly visualizes preferred conformations (e.g., gauche vs. anti).
- DFT calculations : Compare theoretical and experimental chemical shifts to identify dominant rotamers .
Q. How do electronic effects of the methyl and ethyl substituents impact electrochemical properties?
- Cyclic voltammetry : Methyl groups at C2 enhance electron density, shifting reduction potentials negatively.
- DFT studies : HOMO-LUMO gaps correlate with substituent electrondonating/withdrawing effects. For example, ethyl groups at N1 may increase lipophilicity, affecting redox stability .
Q. What computational methods are suitable for predicting the compound’s bioavailability?
Q. How can researchers address discrepancies in HPLC purity assessments vs. biological activity?
- Impurity profiling : LC-MS identifies trace byproducts (e.g., de-ethylated analogs) that may antagonize activity.
- Dose-response curves : Compare IC values of purified vs. crude batches to isolate bioactive components.
- Metabolite screening : Incubate with liver microsomes to rule out inactive metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
